2-[[5-[(2-chlorophenyl)methylsulfanylmethyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide -

2-[[5-[(2-chlorophenyl)methylsulfanylmethyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide

Catalog Number: EVT-5437453
CAS Number:
Molecular Formula: C23H25ClN4O2S2
Molecular Weight: 489.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-((4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio)-1-(3-methyl-3-phenylcyclobutyl)ethanone

  • Compound Description: This compound represents a key subject in a study focusing on the combined application of X-ray diffraction and Density Functional Theory (DFT) calculations to elucidate molecular structures []. It incorporates a cyclobutane ring, a triazole ring, and three phenyl rings within its structure. This research emphasizes the structural insights gained from both experimental and theoretical approaches.

Methyl 2-(4-Phenyl-5-(Pyridin-2-yl)-4H-1,2,4-Triazol-3-yl)Thioacetate

  • Compound Description: Referred to as "phpy2NS" in the study, this compound was synthesized and subsequently used to form a complex with HgCl2 []. The research primarily focused on understanding the molecular and supramolecular structures of both the ligand (phpy2NS) and its Hg(II) complex using X-ray diffractometry.

4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol

  • Compound Description: This compound serves as a crucial intermediate in the synthesis of a series of N-(4-aryl amine)-2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide derivatives []. These derivatives were subsequently screened for their in vitro antibacterial, antifungal, and anti-tuberculosis activities.

Morpholinium 2-((4-(2-methoxyphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetate

  • Compound Description: This compound represents an active pharmaceutical ingredient (API) whose metabolism was studied using a liquid chromatography system coupled with mass spectrometry detection []. The research focused on identifying the main metabolite formed and understanding the metabolic pathway.

N-phenyl-2-{[5-(naphthalen-1-ylmethyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide

  • Compound Description: This compound is a part of a series of novel acetamide derivatives designed and synthesized for their potential α-glucosidase inhibitory activity []. The compound exhibited the highest yield (91%) among the synthesized derivatives.

2-[[5-[(4-aminophenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl]thio]-N-(substituted aryl)acetamide derivatives

  • Compound Description: This series of compounds was synthesized and evaluated for their anticancer activities against human lung cancer (A549) and mouse embryo fibroblast (NIH/3T3) cell lines []. The research aimed to explore the potential of these derivatives as antiproliferative agents.

7'-((3-thio-4-methyl-4H-1,2,4-triazole-5-yl)methyl)theophylline derivatives

  • Compound Description: These compounds represent a novel class of molecules designed to combine the structural features of 1,2,4-triazole-3-thiol and theophylline [, ]. The research focused on investigating their actoprotective activity, a property related to enhancing physical endurance and performance.

N′-{[(4-methyl/phenyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-2-oxo-2H-chromene-3-carbohydrazides

  • Compound Description: This series of compounds represents a new class of coumarin-1,2,4-triazole-3-thioether hybrid molecules []. Their synthesis involved reacting 2-[(4-methyl/phenyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazides with 3-(1H-benzotriazol-1-ylcarbonyl)-2H-chromen-2-ones.
  • Compound Description: This study investigated the synthesis and properties of N-R-amides and hydrazides derived from 2-[4-R-5-(3’-methylxanthine-7’-yl)-1,2,4-triazole-3-ylthio]acetic acid []. This research focused on optimizing the synthesis and exploring the potential anti-inflammatory properties of these compounds.

3-((5-((2-fluorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)quinazolin-4(3H)-one (VIIi)

  • Compound Description: This compound, part of a series of novel quinazolinone derivatives containing a 1,2,4-triazolylthioether moiety, was synthesized and characterized using various spectroscopic techniques, including single-crystal X-ray diffraction []. The study investigated their antimicrobial activities against a range of plant pathogens.

1-(4-toluenesulfonyl)-4-(3-mercapto-4-methyl-4H-1,2,4-triazol-5-yl)piperidine (8)

  • Compound Description: This compound serves as a key intermediate in synthesizing a series of azinane triazole-based derivatives designed as potential inhibitors for enzymes such as acetylcholinesterase (AchE), α-glucosidase, urease, lipoxygenase (LOX), and butyrylcholinesterase (BChE) [].

2-(4-amino-5-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-(5-R-benzylthiazol-2-yl)-acetamides

  • Compound Description: This series of compounds was synthesized and evaluated for their anticancer activity against 60 cancer cell lines []. The research aimed to develop novel anticancer agents, and some of these derivatives showed promising activity against melanoma and breast cancer.

N-(naphthalen-1-yl)propanamide derivatives

  • Compound Description: This series of compounds was synthesized by reacting N-(naphthalen-1-yl)propanamide with various 2-mercapto aryl or dithiocarbamate salt derivatives []. The study focused on evaluating their antimicrobial activities against various bacteria and fungi.
  • Compound Description: This study focused on synthesizing and evaluating the antimicrobial activity of a series of 3,4,5-trisubstituted 1,2,4-triazole derivatives containing a quinoline ring []. These compounds were designed as potential antimicrobial agents.

Sodium 2-((5-bromo-4-((4-cyclopropyl-naphth-1-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate

  • Compound Description: This compound, a derivative of lesinurad, served as a lead compound in a study aiming to discover potent uric acid transporter 1 (URAT1) inhibitors for treating hyperuricemia associated with gout []. The research focused on understanding the structure-activity relationships of lesinurad-based compounds to develop more potent and effective URAT1 inhibitors.

R-VK4-40 ((R)-N-(4-(4-(2-Chloro-3-ethylphenyl)piperazin-1-yl)-3-hydroxybutyl)-1H-indole-2-carboxamide)

  • Compound Description: R-VK4-40 is a newly developed dopamine D3 receptor (D3R) antagonist investigated for its potential in treating opioid and cocaine use disorders []. This research focused on determining if R-VK4-40 exhibits adverse cardiovascular effects in the presence of oxycodone or cocaine.

2-{[4-amino-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]-thio}-N-(4-nitrophenyl)acetamide (AM31)

  • Compound Description: Identified as a potent reverse transcriptase inhibitor through computational docking studies, this compound holds potential as an anti-AIDS drug candidate []. The research aimed to discover novel reverse transcriptase inhibitors using in silico methods.

4-Amino-5-(2-cyclohexylethyl)-3-[N-(benzothiazole-2-yl)acetamido]thio-4H-1,2,4-triazole

  • Compound Description: This compound, belonging to a series of novel triazole derivatives, was synthesized and evaluated for its antimicrobial activities against various Candida species and pathogenic bacteria [].

Properties

Product Name

2-[[5-[(2-chlorophenyl)methylsulfanylmethyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide

IUPAC Name

2-[[5-[(2-chlorophenyl)methylsulfanylmethyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide

Molecular Formula

C23H25ClN4O2S2

Molecular Weight

489.1 g/mol

InChI

InChI=1S/C23H25ClN4O2S2/c1-3-13-28-21(15-31-14-17-7-5-6-8-20(17)24)26-27-23(28)32-16-22(29)25-18-9-11-19(12-10-18)30-4-2/h3,5-12H,1,4,13-16H2,2H3,(H,25,29)

InChI Key

UMVOOFPWGQTNBK-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2CC=C)CSCC3=CC=CC=C3Cl

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2CC=C)CSCC3=CC=CC=C3Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.